1,2-Oxazol-3-ylmethanesulfonyl chloride
Description
Properties
IUPAC Name |
1,2-oxazol-3-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJDCFQEMYUREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-86-5 | |
| Record name | 1,2-oxazol-3-ylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthesis Principles
The synthesis of sulfonamides typically involves the reaction of an amine with a sulfonyl chloride. For 1,2-Oxazol-3-ylmethanesulfonyl chloride, the process might involve several steps:
Formation of the Oxazole Ring : This could involve cyclization reactions similar to those used in the synthesis of other oxazoles, such as the reaction of an amino acid with a suitable reagent to form the oxazole ring.
Introduction of the Methanesulfonyl Group : This step would typically involve the reaction of the oxazole derivative with methanesulfonyl chloride in the presence of a base.
Data Tables
Due to the lack of specific data on the synthesis of this compound, we cannot provide detailed tables. However, a general outline of the synthesis steps and conditions for related compounds can be summarized as follows:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Cyclization | Acidic/Basic, Elevated Temperature |
| 2 | Methanesulfonylation | Base, Solvent, Room Temperature |
| 3 | Chlorination | Chlorinating Agent, Solvent, Low-Moderate Temperature |
Research Findings and Challenges
The synthesis of complex organic compounds like this compound often involves multiple steps and requires careful control of reaction conditions to achieve high yields and purity. Challenges include optimizing reaction conditions, selecting appropriate reagents, and ensuring the stability of intermediates.
Chemical Reactions Analysis
Types of Reactions: 1,2-Oxazol-3-ylmethanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group . It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives .
Common Reagents and Conditions:
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Thiols: React to form sulfonothioates under similar conditions.
Major Products: The major products formed from these reactions include sulfonamides , sulfonate esters , and sulfonothioates .
Scientific Research Applications
1,2-Oxazol-3-ylmethanesulfonyl chloride has several applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry .
Chemistry: : It is used as a reagent in organic synthesis to introduce the sulfonyl chloride group into various molecules .
Biology: : It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function .
Medicine: : It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: : It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 1,2-oxazol-3-ylmethanesulfonyl chloride exerts its effects involves the nucleophilic attack on the sulfonyl chloride group . This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chloride ion . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
In contrast, the fused aromatic system of benzo[cd]indole-6-sulfonyl chloride may introduce steric hindrance, reducing reaction efficiency (38% yield reported) .
Functional Group Applications: Sulfonylureas like metsulfuron methyl ester (triazine core) leverage sulfonyl groups for herbicidal activity by inhibiting acetolactate synthase (ALS) in plants .
Reactivity and Stability
Oxazole vs. Triazine Systems :
Triazine-based sulfonylureas (e.g., metsulfuron methyl) exhibit stability in formulations due to methoxy and methyl substituents, which balance reactivity and shelf life . The oxazole derivative’s smaller heterocycle may confer faster degradation under acidic or basic conditions, limiting its utility in long-term applications but enhancing its role as a transient synthetic intermediate.Steric Effects :
Benzo[cd]indole-6-sulfonyl chloride’s bulky fused-ring system may slow reaction kinetics compared to the more compact oxazole analog, as evidenced by its moderate synthesis yield .
Research Findings and Implications
Synthetic Efficiency :
- The 38% yield reported for benzo[cd]indole-6-sulfonyl chloride suggests challenges in sulfonation reactions for bulky substrates . Optimizing conditions (e.g., temperature, reagent stoichiometry) for 1,2-oxazol-3-ylmethanesulfonyl chloride could improve its synthetic accessibility.
Biological Activity Potential: While sulfonylureas like metsulfuron methyl target plant ALS enzymes , modifying the oxazole derivative’s sulfonyl chloride group could enable novel bioactive molecules, particularly in antimicrobial or anticancer research.
Biological Activity
1,2-Oxazol-3-ylmethanesulfonyl chloride is a chemical compound belonging to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C4H6ClN2O3S
- IUPAC Name : this compound
- Molecular Weight : 182.62 g/mol
Synthesis Methods
This compound can be synthesized through various methods:
- Van Leusen Reaction : A common method involving tosylmethylisocyanides (TosMICs) as key reagents.
- Industrial Production : Utilizes magnetically recoverable catalysts to enhance efficiency and environmental sustainability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as an enzyme inhibitor by mimicking natural substrates, thereby disrupting normal cellular processes. This inhibition can lead to various therapeutic effects depending on the target enzyme involved.
Therapeutic Applications
- Antimicrobial Activity : Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties against various pathogens.
- Anticancer Properties : Certain studies have suggested that oxazole derivatives may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. The results indicated significant activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 10 | Moderate |
| Control (Ampicillin) | 5 | High |
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Research Findings
Recent advancements in research have highlighted the importance of structural modifications to enhance the biological activity of oxazole derivatives. For instance, substituting different groups on the oxazole ring has been shown to significantly affect their potency and selectivity against specific biological targets.
Q & A
Q. What are the common synthetic routes for preparing 1,2-Oxazol-3-ylmethanesulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalizing the oxazole core with a methanesulfonyl chloride group. Key methods include:
-
Nucleophilic Substitution : Reacting oxazole precursors (e.g., 3-hydroxymethyl-1,2-oxazole) with chlorosulfonic acid under controlled temperatures (0–25°C) to introduce the sulfonyl chloride moiety .
-
Derivatization : Post-synthetic modifications, such as reacting with amines or alcohols to form sulfonamides or sulfonate esters, are common. For example, nucleophilic substitution with primary amines at room temperature in anhydrous dichloromethane yields sulfonamide derivatives .
-
Critical Factors : Moisture sensitivity necessitates inert atmospheres (e.g., N₂), while stoichiometric control of chlorosulfonic acid prevents over-sulfonation. Yields range from 38% to 75% depending on purification protocols .
- Data Table : Synthetic Derivatives and Applications
| Derivative Class | Synthesis Method | Key Applications |
|---|---|---|
| Sulfonamides | Reaction with primary amines | Antimicrobial agents |
| Sulfonate esters | Reaction with alcohols | Specialty polymer precursors |
| Sulfonothioates | Reaction with thiols | Agrochemical intermediates |
Q. How is the structural identity of this compound validated in research settings?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopic Analysis : ¹H/¹³C NMR to verify the oxazole ring protons (δ 6.5–8.0 ppm) and sulfonyl chloride group (δ 3.8–4.2 ppm for CH₂SO₂Cl).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 207.99 for C₅H₅ClNO₃S) .
- X-ray Crystallography : Resolves bond lengths (e.g., S–Cl bond ~1.98 Å) and confirms stereoelectronic effects .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The sulfonyl chloride group acts as an electrophilic center, enabling:
- Radical Pathways : Initiated by light or peroxides, forming sulfonyl radicals for C–S bond formation .
- Nucleophilic Aromatic Substitution (SNAr) : Electron-withdrawing oxazole rings activate the sulfonyl chloride for substitution, particularly with heterocyclic amines (e.g., pyridines) .
- Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to track intermediates. For example, trapping thiyl radicals with TEMPO confirms radical mechanisms .
Q. How do structural modifications (e.g., fluorophenyl substituents) affect the compound’s bioactivity and stability?
- Methodological Answer : Substituents on the oxazole ring modulate electronic and steric properties:
-
Fluorophenyl Groups : Enhance metabolic stability (e.g., [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride shows 3× longer plasma half-life vs. non-fluorinated analogs) .
-
Cyclopropyl Groups : Increase lipophilicity (logP +0.7), improving blood-brain barrier penetration in neuroactive drug candidates .
-
Structure-Activity Relationship (SAR) : Test derivatives against bacterial panels (e.g., E. coli MIC values: 2–32 µg/mL) to correlate substituent effects with potency .
- Data Table : Bioactivity of Select Derivatives
| Derivative Structure | MIC (E. coli) | Plasma Half-Life (h) |
|---|---|---|
| 3-Methyl-oxazole derivative | 32 µg/mL | 1.2 |
| 4-Fluorophenyl derivative | 8 µg/mL | 3.6 |
Q. What are the decomposition pathways of this compound under aqueous vs. anhydrous conditions?
- Methodological Answer :
- Hydrolysis : In aqueous media, the sulfonyl chloride hydrolyzes to sulfonic acid (pH-dependent rate: t₁/₂ = 2 h at pH 7.4 vs. 30 min at pH 9.0). Monitor via conductivity assays .
- Thermal Degradation : Under anhydrous heating (>80°C), the compound undergoes cycloreversion, releasing SO₂ and forming oxazole fragments (confirmed by TGA-MS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
